Inhibidor de tirosina cinasa-IN-1

Descripción general

Descripción

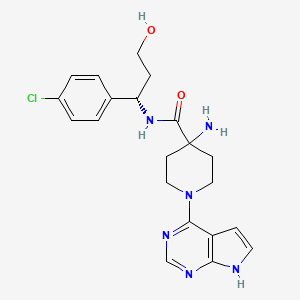

El Inhibidor de tirosina quinasa-IN-1 es un inhibidor de tirosina quinasa multidiana que ha mostrado un potencial significativo en la investigación científica y las aplicaciones terapéuticas. Inhibe varias quinasas clave, incluidas KDR, Flt-1, FGFR1 y PDGFRα, con valores de IC50 de 4, 20, 4 y 2 nM, respectivamente . Las tirosina quinasas son enzimas que transfieren un grupo fosfato del ATP a los residuos de tirosina de proteínas específicas dentro de una célula, desempeñando un papel crucial en la transducción de señales y la comunicación celular .

Aplicaciones Científicas De Investigación

El Inhibidor de tirosina quinasa-IN-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto de herramienta para estudiar la actividad de la quinasa y la inhibición.

Biología: Ayuda a comprender las vías de señalización celular y el papel de las tirosina quinasas en varios procesos biológicos.

Medicina: Investigado por su potencial para tratar cánceres y otras enfermedades al inhibir quinasas clave involucradas en la progresión de la enfermedad

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y en la investigación de descubrimiento de fármacos.

Mecanismo De Acción

El Inhibidor de tirosina quinasa-IN-1 ejerce sus efectos inhibiendo la actividad de múltiples tirosina quinasas. Compite con el ATP por la unión al sitio de unión al ATP de las quinasas, evitando así la fosforilación de los residuos de tirosina en las proteínas diana . Esta inhibición interrumpe las vías de transducción de señales que son cruciales para el crecimiento celular, la diferenciación y la supervivencia, lo que lo convierte en un compuesto valioso en la investigación y terapia del cáncer .

Safety and Hazards

Tyrosine kinase-IN-1 is toxic and a moderate to severe irritant to the skin and eyes . It contains a pharmaceutically active ingredient and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Cardiovascular side effects ranging from hypertension, atrial fibrillation, reduced cardiac function, and heart failure to sudden death have been reported with the use of tyrosine kinase inhibitors .

Direcciones Futuras

Tyrosine kinase inhibitors, including Tyrosine kinase-IN-1, have shown significant utility in the treatment of multiple hematological malignancies and solid tumors . Despite the already excellent clinical outcomes for most patients, challenges remain with regard to deepening initial responses, prolonging treatment-free remission, and providing efficacious and tolerable options for patients with refractory disease .

Análisis Bioquímico

Biochemical Properties

Tyrosine kinase-IN-1 interacts with various enzymes, proteins, and other biomolecules in the cell. It targets the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues on proteins . This inhibition disrupts the activation of proteins involved in cell signaling pathways, thereby influencing cellular functions .

Cellular Effects

Tyrosine kinase-IN-1 has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tyrosine kinase activity, which can disrupt cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the MAPK and PI3K/AKT pathways, which are involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of Tyrosine kinase-IN-1 involves binding to the ATP-binding site of tyrosine kinases, preventing these enzymes from phosphorylating tyrosine residues on proteins . This inhibition can lead to changes in gene expression and disrupt the activation of proteins involved in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyrosine kinase-IN-1 can change over time. For instance, its inhibitory effects on tyrosine kinase activity can lead to a decrease in cell proliferation over time . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Tyrosine kinase-IN-1 can vary with different dosages in animal models. For example, higher doses might lead to more pronounced inhibition of tyrosine kinase activity, but could also result in toxic or adverse effects .

Metabolic Pathways

Tyrosine kinase-IN-1 is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it can influence the MAPK and PI3K/AKT pathways, which are involved in cellular metabolism .

Transport and Distribution

Tyrosine kinase-IN-1 is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, which can affect its localization or accumulation . For example, it might bind to specific proteins that transport it to the site of tyrosine kinases, allowing it to exert its inhibitory effects .

Subcellular Localization

The subcellular localization of Tyrosine kinase-IN-1 can affect its activity or function. It might be directed to specific compartments or organelles within the cell, such as the cytoplasm or the cell membrane, where tyrosine kinases are located . This localization can influence the effectiveness of Tyrosine kinase-IN-1 in inhibiting tyrosine kinase activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

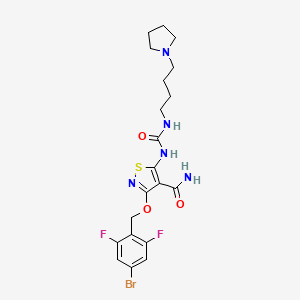

La síntesis del Inhibidor de tirosina quinasa-IN-1 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. Una ruta sintética común implica la reacción de 2-aminobenzonitrilo con nitrilos en condiciones básicas en un microondas durante 1-3 minutos, lo que produce 2-sustituidas-4-aminoquinazolinas con alta eficiencia . Las condiciones de reacción típicamente incluyen el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar la reacción.

Métodos de producción industrial

La producción industrial del Inhibidor de tirosina quinasa-IN-1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto a menudo se produce a granel utilizando reactores automatizados y sistemas de purificación para satisfacer las demandas de la investigación y las aplicaciones terapéuticas.

Análisis De Reacciones Químicas

Tipos de reacciones

El Inhibidor de tirosina quinasa-IN-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.

Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica, se pueden utilizar para introducir diferentes sustituyentes en la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente a temperaturas y pH controlados para garantizar que se formen los productos deseados.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con diferentes propiedades.

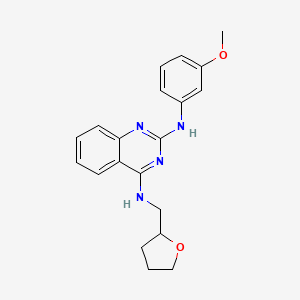

Comparación Con Compuestos Similares

Compuestos similares

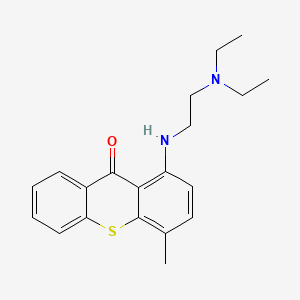

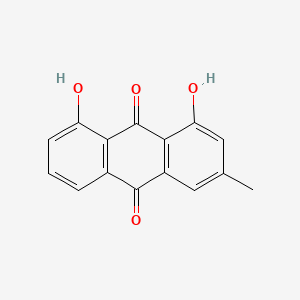

Algunos compuestos similares incluyen:

Imatinib: Un inhibidor de tirosina quinasa utilizado para tratar la leucemia mieloide crónica.

Osimertinib: Un inhibidor que se dirige a las mutaciones del receptor del factor de crecimiento epidérmico (EGFR) en el cáncer de pulmón de células no pequeñas.

Sunitinib: Inhibe los receptores para el factor de crecimiento endotelial vascular (VEGF), el factor de crecimiento derivado de plaquetas (PDGF) y el factor de crecimiento de fibroblastos (FGF).

Unicidad

El Inhibidor de tirosina quinasa-IN-1 es único debido a su perfil de inhibición multidiana, que afecta a varias quinasas clave simultáneamente. Esta actividad de amplio espectro lo hace particularmente efectivo en entornos de investigación donde están involucradas múltiples vías de señalización . Su alta potencia y selectividad para quinasas específicas también lo distinguen de otros inhibidores.

En conclusión, el Inhibidor de tirosina quinasa-IN-1 es un compuesto versátil y potente con aplicaciones significativas en la investigación científica y el desarrollo terapéutico. Su capacidad para inhibir múltiples tirosina quinasas lo convierte en una herramienta valiosa para comprender y atacar procesos celulares complejos.

Propiedades

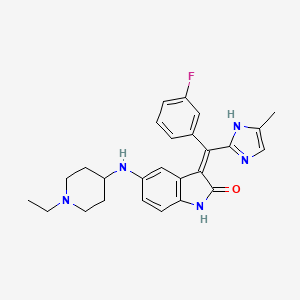

IUPAC Name |

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYDVBIPXAAJA-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays. | |

| Record name | XL999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

705946-27-6, 921206-68-0 | |

| Record name | XL-999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XL-999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)